

# In-Depth Technical Guide to the Physicochemical Properties of Clofibrate-d4

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## Compound of Interest

Compound Name: Clofibrate-d4

Cat. No.: B562996

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Clofibrate-d4**, a deuterated analog of the lipid-lowering agent Clofibrate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical chemistry.

## Chemical Identity and Structure

**Clofibrate-d4** is a stable isotope-labeled version of Clofibrate, where four hydrogen atoms on the chlorophenoxy ring have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry (NMR, GC-MS, or LC-MS) in pharmacokinetic and metabolic research.<sup>[1]</sup>

Table 1: Chemical Identifiers of **Clofibrate-d4**

Identifier	Value
IUPAC Name	ethyl 2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoate
Synonyms	2-(4-Chlorophenoxy-d4)-2-methylpropanoic Acid Ethyl Ester, Ethyl Clofibrate-d4, [2H4]-Clofibrate
CAS Number	1189654-03-2[2][3][4][5]
Chemical Formula	C <sub>12</sub> H <sub>11</sub> D <sub>4</sub> ClO <sub>3</sub> [2][3][5]
Molecular Weight	246.72 g/mol [3][5]
Canonical SMILES	[2H]c1c([2H])c(OC(C) (C)C(=O)OCC)c([2H])c([2H])c1Cl
InChI Key	KNHUKKLJHYUCFP-KSYWHACFNA-N

## Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and performance in various applications.

Table 2: Core Physicochemical Properties of **Clofibrate-d4**

Property	Value/Description
Physical State	Oil[6]
Appearance	Colorless to pale-yellow liquid
Solubility	Soluble in Acetonitrile. The non-deuterated form, Clofibrate, is soluble in DMSO (7 mg/mL) and Ethanol (5 mg/mL), and practically insoluble in water.[7] Similar solubility is expected for Clofibrate-d4.
Storage Temperature	Refrigerator[6]

## Spectroscopic and Analytical Data

Spectroscopic data is fundamental for the structural confirmation and purity assessment of **Clofibrate-d4**. While specific spectra for **Clofibrate-d4** are proprietary to manufacturers, the expected spectroscopic characteristics can be inferred from the structure and data on the non-deuterated analog.

Table 3: Expected Analytical Characteristics of **Clofibrate-d4**

Analytical Technique	Expected Characteristics
Proton NMR ( $^1\text{H}$ NMR)	Signals corresponding to the ethyl group and the methyl groups. The aromatic region will show a significant reduction in signal intensity due to the deuterium substitution.
Deuterium NMR ( $^2\text{H}$ NMR)	A signal in the aromatic region confirming the presence and location of the deuterium atoms.
Carbon-13 NMR ( $^{13}\text{C}$ NMR)	Signals for all carbon atoms in the molecule. The signals for the deuterated carbons in the aromatic ring will show splitting due to C-D coupling.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the deuterated molecular weight (approximately 246.72 m/z). The fragmentation pattern will be similar to that of unlabeled Clofibrate but with mass shifts corresponding to the deuterated fragments.

## Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physicochemical properties of **Clofibrate-d4**. These are standard methods that can be adapted for this specific compound.

## Determination of Physical State and Appearance

Objective: To visually inspect and record the physical state and appearance of **Clofibrate-d4** at ambient temperature.

Methodology:

- Place a small, accurately weighed sample of **Clofibrate-d4** onto a clean, dry watch glass or into a clear glass vial.
- Observe the sample at room temperature (approximately 20-25°C).
- Record the physical state (e.g., liquid, oil, solid).
- Note the color and clarity of the substance.
- This procedure should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

## Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of **Clofibrate-d4** in various solvents.

Methodology:

- Prepare saturated solutions of **Clofibrate-d4** in a selection of solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide) in separate vials.
- Add an excess amount of **Clofibrate-d4** to a known volume of each solvent.
- Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, centrifuge the vials to separate the undissolved solute.
- Carefully withdraw an aliquot of the supernatant from each vial.
- Dilute the aliquot with a suitable solvent and analyze the concentration of **Clofibrate-d4** using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

- Calculate the solubility in units such as mg/mL or moles/L.

## Spectroscopic Analysis (NMR and MS)

Objective: To obtain Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for structural confirmation.

Methodology for NMR:

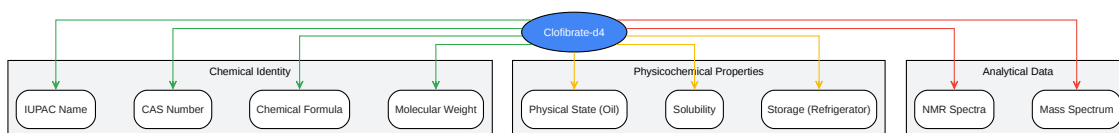
- Dissolve a small amount of **Clofibrate-d4** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The choice of solvent should ensure good solubility and minimal interference with the analyte signals.
- Transfer the solution to an NMR tube.
- Acquire <sup>1</sup>H, <sup>13</sup>C, and <sup>2</sup>H NMR spectra using a high-resolution NMR spectrometer.
- Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure and the positions of the deuterium labels.

Methodology for MS:

- Prepare a dilute solution of **Clofibrate-d4** in a volatile solvent compatible with the ionization source (e.g., acetonitrile or methanol).
- Introduce the sample into the mass spectrometer using an appropriate technique (e.g., direct infusion or via an LC system).
- Acquire the mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
- Analyze the spectrum to determine the molecular weight and fragmentation pattern, confirming the identity and isotopic enrichment of the compound.

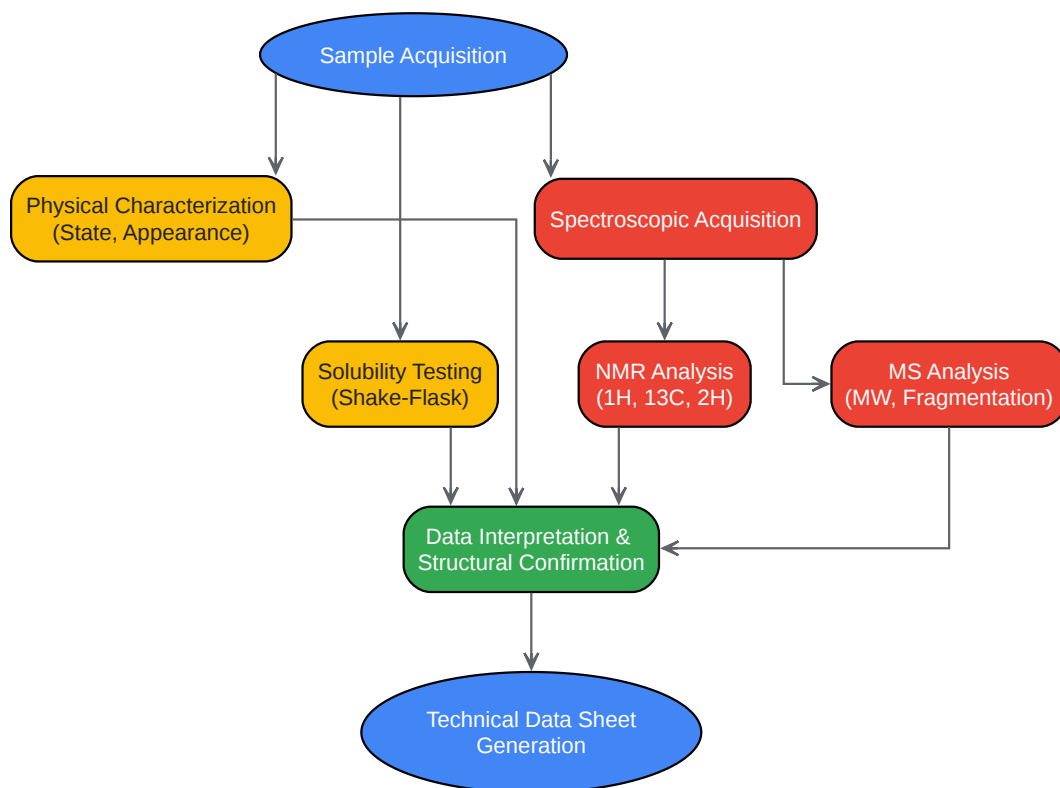
## Logical Relationships and Workflows

The following diagrams illustrate the relationships between the core properties of **Clofibrate-d4** and a typical experimental workflow for its characterization.



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Caption: Core Properties of **Clofibrate-d4**.



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Caption: Experimental Workflow for **Clofibrate-d4**.

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